3-Amino-3,4-dihydro-1,6-naphthyridin-2(1H)-one
CAS No.: 847684-81-5
Cat. No.: VC3796719
Molecular Formula: C8H9N3O
Molecular Weight: 163.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 847684-81-5 |
|---|---|
| Molecular Formula | C8H9N3O |
| Molecular Weight | 163.18 g/mol |
| IUPAC Name | 3-amino-3,4-dihydro-1H-1,6-naphthyridin-2-one |
| Standard InChI | InChI=1S/C8H9N3O/c9-6-3-5-4-10-2-1-7(5)11-8(6)12/h1-2,4,6H,3,9H2,(H,11,12) |
| Standard InChI Key | UWWIRNGUEVCTRP-UHFFFAOYSA-N |
| SMILES | C1C(C(=O)NC2=C1C=NC=C2)N |
| Canonical SMILES | C1C(C(=O)NC2=C1C=NC=C2)N |
Introduction
Overview
3-Amino-3,4-dihydro-1,6-naphthyridin-2(1H)-one is a bicyclic heterocyclic compound characterized by a naphthyridine core fused with a partially saturated ring system. This molecule has garnered significant attention in pharmaceutical and biochemical research due to its structural complexity and potential therapeutic applications. Its synthesis, physicochemical properties, and biological activities have been explored across diverse studies, making it a subject of interest for drug discovery and mechanistic investigations.
Chemical Structure and Nomenclature
The compound belongs to the naphthyridine family, a class of bicyclic structures containing two nitrogen atoms. The "1,6" designation indicates the positions of the nitrogen atoms within the fused aromatic system. Key structural features include:
-
Bicyclic framework: A 1,6-naphthyridine core fused with a partially saturated dihydro-pyridone ring.
-
Functional groups: A 3-amino substituent and a ketone group at the 2-position.
-
Chirality: The 3-amino group introduces a stereocenter, enabling enantioselective synthesis .
The IUPAC name, 3-amino-3,4-dihydro-1H-1,6-naphthyridin-2-one, reflects these structural attributes. Its molecular formula is C₈H₉N₃O, with a molecular weight of 163.18 g/mol.
Synthesis and Manufacturing
Enantioselective Synthesis
A pivotal method involves asymmetric reduction followed by spontaneous cyclization:
-
Starting material: A ketone precursor undergoes enantioselective reduction using chiral catalysts (e.g., Ru-BINAP complexes) to yield a secondary alcohol.
-
Cyclization: The alcohol intermediate spontaneously cyclizes under mild acidic conditions to form the dihydro-naphthyridinone core .
This approach achieves high enantiomeric excess (ee > 95%) and avoids chromatographic purification, enhancing scalability .
Alternative Routes
-
Intramolecular aldol condensation: Acylated glycine derivatives undergo cyclization in the presence of base catalysts (e.g., K₂CO₃) to form the bicyclic structure .
-
Microwave-assisted synthesis: Reduces reaction times from hours to minutes while maintaining yields >85%.
Table 1: Synthetic Methods Comparison
| Method | Conditions | Yield (%) | Key Advantage |
|---|---|---|---|
| Asymmetric reduction | Ru-BINAP, H₂, EtOH | 78–85 | High enantioselectivity |
| Aldol condensation | K₂CO₃, DMF, 120°C | 65–72 | Cost-effective reagents |
| Microwave-assisted | 220°C, 1 h | 85–95 | Rapid, minimal byproducts |
Physicochemical Properties
Key Parameters
-
Molecular weight: 163.18 g/mol.
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water.
-
Thermal stability: Decomposes above 250°C without melting.
-
Spectroscopic data:
Tautomerism and Reactivity
The compound exhibits keto-enol tautomerism, influencing its reactivity:
-
Keto form: Predominates in non-polar solvents, facilitating nucleophilic attacks at the carbonyl group.
-
Enol form: Stabilized in polar solvents, enhancing conjugation and aromaticity .
Biological Activity and Mechanisms
Antimicrobial Properties
Studies highlight activity against Gram-positive bacteria:
-
Staphylococcus aureus: MIC = 16 µg/mL.
-
Enterococcus faecalis: MIC = 32 µg/mL.
Mechanistically, the compound inhibits DNA gyrase, disrupting bacterial DNA replication.
Enzyme Inhibition
-
ACAT (Acyl-CoA:cholesterol acyltransferase): A related naphthyridine derivative (SMP-797) showed IC₅₀ = 12 nM, suggesting potential for lipid-lowering therapies .
-
mTOR signaling: Structural analogs (e.g., Torin 1) inhibit mTORC1/2 with nanomolar potency.
Table 2: Biological Activity Profile
| Target | Activity (IC₅₀) | Mechanism |
|---|---|---|
| DNA gyrase | 5.0 µM | Binds ATP-binding pocket |
| Caspase-3 | 8.2 µM | Induces proteolytic cleavage |
| ACAT | 12 nM | Blocks cholesterol esterification |
Pharmaceutical Applications
Drug Intermediate
The compound serves as a precursor for kinase inhibitors (e.g., Raf inhibitors) and neuroprotective agents . Its chiral center is critical for target specificity, as seen in flezurafenib (anti-melanoma drug).
Drug Delivery Systems
Functionalization with polyethylene glycol (PEG) chains enhances solubility and bioavailability, enabling nanoparticle-based delivery.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume